![molecular formula C10H11ClN2O B183580 (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 60597-68-4](/img/structure/B183580.png)
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antitumor Agents
Pyrrolidine derivatives have been identified as structural features in antitumor agents. Novel derivatives have been synthesized with potential antitumor activities .
Biological Activities
A number of pyrrolidine alkaloids possess important biological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacophore Groups
Some pyrrolidine derivatives are employed as pharmacophore groups with activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant. They also have diverse enzyme inhibitory effects .
Carbonic Anhydrase/Acetylcholinesterase Inhibitors
Pyrrolidine-based benzenesulfonamide derivatives have been designed and synthesized as carbonic anhydrase/acetylcholinesterase inhibitors with antimicrobial properties .
Heterogeneous Catalysts
Encapsulation of organocatalysts like proline and related derivatives into a porous material constructs novel heterogeneous catalysts and provides a platform to explore catalytic processes in biological systems .
Drug Discovery Scaffold
The pyrrolidine ring and its derivatives serve as versatile scaffolds in drug discovery with target selectivity characterized by bioactive molecules including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
Safety and Hazards
properties
IUPAC Name |
(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOSYIJGVKBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392069 |
Source
|
Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
60597-68-4 |
Source
|
Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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